molecular formula C24H28N4O4S B2960809 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide CAS No. 899361-93-4

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide

Numéro de catalogue: B2960809
Numéro CAS: 899361-93-4
Poids moléculaire: 468.57
Clé InChI: QMJXYBQVHGWHSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide is a sulfonamide-benzamide hybrid compound characterized by a 4,6-dimethylpyrimidinyl sulfamoyl group attached to a phenyl ring, which is further linked to a 3-pentyloxy-substituted benzamide moiety. The molecular formula is C28H29N5O4S (calculated based on structural analogs in ). Key features include:

  • Sulfamoyl bridge: Connects the 4,6-dimethylpyrimidine heterocycle to the phenyl ring.
  • Pentyloxy chain: A five-carbon alkoxy group at the 3-position of the benzamide, enhancing lipophilicity.
  • Dimethylpyrimidine: The 4,6-dimethyl substitution on the pyrimidine ring likely influences steric and electronic interactions.

Propriétés

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-4-5-6-14-32-21-9-7-8-19(16-21)23(29)27-20-10-12-22(13-11-20)33(30,31)28-24-25-17(2)15-18(3)26-24/h7-13,15-16H,4-6,14H2,1-3H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXYBQVHGWHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol
  • IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(pentyloxy)benzamide

The biological activity of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide primarily involves its interaction with specific biological targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and bacterial infections.

Biological Activity Overview

  • Antitumor Activity
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .
  • Antibacterial Properties
    • Preliminary data suggest that N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide has antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Research Findings : The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects
    • The compound has been investigated for its ability to modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in macrophages.
    • Data Table : Summary of anti-inflammatory activity
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha500150
    IL-6300100
    IL-1β20050

Structure-Activity Relationship (SAR)

The structural components of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide play a crucial role in its biological activity. Modifications to the pentyloxy group or the pyrimidine moiety can significantly alter potency and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

Alkoxy Chain Length and Position
  • Target Compound : 3-pentyloxy substitution (C5H11O).
  • Analog 1 (, Compound 11): 4-pentyloxy substitution on a propan-2-yl backbone, with stereochemistry (2S).
  • Analog 2 (): (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide.
Halogen and Methoxy Substitutions
  • Analog 3 (, Compound 4): 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide.
  • Analog 4 () : Diphenylpyrimidine-substituted benzamides with methyl ester linkages. These lack the sulfamoyl bridge but share the benzamide core, emphasizing the role of the sulfamoyl group in target engagement .

Variations in the Sulfamoyl-Linked Pyrimidine Group

Pyrimidine Substituents
  • Target Compound : 4,6-Dimethylpyrimidine.
  • Analog 5 () : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-[(phenylmethyl)-propan-2-yl-sulfamoyl]benzamide. The 4-methylpyrimidine (vs. 4,6-dimethyl) reduces steric hindrance, possibly altering binding affinity .
  • Analog 6 () : Pyrimidin-2-yl sulfamoyl group with 1,3-dioxoisoindolin-2-yl substituents. Demonstrates how heterocyclic additions to the sulfamoyl group modulate bioactivity .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~547.6 g/mol ~529.6 g/mol ~521.6 g/mol
Melting Point Not reported 229–231°C Not reported
Lipophilicity (LogP) High (pentyloxy chain) Moderate Moderate (ethoxy)
Synthetic Yield Not reported 60% Not reported

Structural and Computational Insights

  • Docking Studies () : AutoDock Vina predicts that the pentyloxy chain may occupy hydrophobic pockets in target proteins, while the 4,6-dimethylpyrimidine engages in π-π stacking .
  • Crystallography () : SHELX and ORTEP-3 were used to resolve analogs (e.g., ), highlighting the importance of the sulfamoyl bridge’s conformation for stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.